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Introduction

The CH-141 receptor is a novel G-protein coupled receptor (GPCR) predominantly expressed

in neuroendocrine tumors and certain inflammatory cells. Its activation is implicated in tumor

proliferation and immune evasion. Understanding the in-vivo distribution, occupancy, and

pharmacological modulation of the CH-141 receptor is critical for the development of targeted

therapeutics. This document outlines the application of Positron Emission Tomography (PET)

using the novel radioligand, [¹⁸F]CH-401, for the non-invasive, quantitative assessment of CH-
141 receptor engagement in living subjects.

[¹⁸F]CH-401 is a high-affinity, selective antagonist for the CH-141 receptor, designed for in-vivo

imaging. Its favorable pharmacokinetic profile and specific binding characteristics enable the

visualization and quantification of receptor density and occupancy. This allows researchers to

confirm the mechanism of action of novel drug candidates, optimize dosing regimens, and

stratify patient populations in clinical trials.

Quantitative Data Summary
The following tables summarize key quantitative data derived from in-vivo PET imaging studies

using [¹⁸F]CH-401 in a preclinical tumor model.

Table 1: In-Vivo Biodistribution of [¹⁸F]CH-401 in Xenograft Model
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Organ/Tissue
Standardized Uptake Value (SUV) mean ±
SD

Tumor 8.5 ± 1.2

Spleen 6.2 ± 0.9

Adrenal Gland 5.8 ± 0.7

Pancreas 4.1 ± 0.6

Liver 2.5 ± 0.4

Muscle 0.8 ± 0.2

Brain 0.5 ± 0.1

Data acquired 60 minutes post-injection in n=5 tumor-bearing rodents.

Table 2: Receptor Occupancy by CH-141 Antagonist (Drug X)

Treatment Group Dose (mg/kg) Tumor SUV
Receptor
Occupancy (%)

Vehicle 0 8.5 ± 1.2 0% (Baseline)

Drug X 0.1 6.8 ± 1.0 20%

Drug X 1 4.3 ± 0.7 49%

Drug X 10 2.1 ± 0.5 75%

Blocking Dose
50 (unlabeled CH-

401)
1.5 ± 0.3

>90% (Non-specific

binding)

Receptor occupancy was calculated relative to baseline and non-specific binding.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling cascade of the CH-141 receptor and

the general workflow for an in-vivo imaging experiment.
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Caption: Proposed signaling pathway for the CH-141 receptor upon ligand binding.
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Caption: Standardized workflow for in-vivo PET imaging of CH-141 receptor occupancy.
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Experimental Protocol: PET Imaging of CH-141
Receptor Occupancy
1. Objective

To non-invasively quantify the occupancy of the CH-141 receptor in a tumor xenograft model

following the administration of a therapeutic antagonist (Drug X) using [¹⁸F]CH-401 PET

imaging.

2. Materials

Animal Model: Immunocompromised mice (e.g., NCR nude) bearing subcutaneous CH-141-

expressing tumors.

Radioligand: [¹⁸F]CH-401, synthesized to >98% radiochemical purity.

Test Compound: Drug X, formulated in a vehicle solution (e.g., 10% DMSO, 40% PEG300,

50% Saline).

Equipment:

Small animal PET/CT scanner.

Anesthesia system (e.g., isoflurane vaporizer).

Dose calibrator.

Tail vein catheterization supplies.

Animal warming system.

3. Method

3.1. Animal and Compound Preparation

Acclimate tumor-bearing mice to the laboratory environment for at least 48 hours prior to the

study.
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Group animals into treatment cohorts (e.g., Vehicle, 0.1, 1, 10 mg/kg Drug X, and a blocking

group). Ensure tumors are of a comparable size across groups.

Prepare fresh formulations of Drug X on the day of the experiment.

Administer the appropriate dose of Drug X or vehicle via the desired route (e.g.,

intraperitoneal or oral). The timing of administration should be based on the known

pharmacokinetics of Drug X to coincide with peak plasma/tissue concentration at the time of

imaging.

3.2. Radioligand Administration and PET/CT Imaging

At the predetermined time post-drug administration, anesthetize a mouse using isoflurane

(e.g., 2% for induction, 1.5% for maintenance).

Place the animal on the scanner bed, which should be heated to maintain body temperature.

Secure a tail vein catheter for the injection of the radioligand.

Draw a dose of [¹⁸F]CH-401 (typically 3.7-7.4 MBq or 100-200 µCi) into a syringe and

measure the precise activity using a dose calibrator.

Administer the [¹⁸F]CH-401 via the tail vein catheter, followed by a small saline flush. Record

the exact time of injection.

Allow for a 60-minute uptake period, during which the animal remains under anesthesia.

Perform a whole-body CT scan for anatomical co-registration and attenuation correction.

Immediately following the CT scan, acquire a static PET scan over the region of the tumor for

15-20 minutes.

3.3. Image Analysis and Quantification

Reconstruct the PET and CT images using an appropriate algorithm (e.g., 3D OSEM).

Co-register the PET and CT images.
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Using the CT image as an anatomical guide, draw Regions of Interest (ROIs) around the

tumor and other relevant organs (e.g., muscle as a reference tissue).

Calculate the mean radioactivity concentration within each ROI from the PET data (in

Bq/mL).

Convert the radioactivity concentration to Standardized Uptake Values (SUV) using the

formula: SUV = (Mean ROI Activity [Bq/mL] / Injected Dose [Bq]) x Animal Weight [g]

Calculate the percent receptor occupancy (%RO) for each dose group using the following

formula: %RO = 100 x (SUV_Vehicle - SUV_Drug) / (SUV_Vehicle - SUV_Block) Where

SUV_Block represents the non-specific binding measured in the cohort receiving a high dose

of a competing ligand.

4. Safety Precautions

All procedures involving radioactivity must be conducted in compliance with institutional and

national radiation safety guidelines.

Handle [¹⁸F]CH-401 in a shielded environment (hot cell) and use appropriate personal

protective equipment (PPE).

Animal handling and procedures must be approved by the Institutional Animal Care and Use

Committee (IACUC).

To cite this document: BenchChem. [Application Note: In-Vivo Imaging of CH-141 Receptor
Engagement]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668554#in-vivo-imaging-of-ch-141-receptor-
engagement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1668554#in-vivo-imaging-of-ch-141-receptor-engagement
https://www.benchchem.com/product/b1668554#in-vivo-imaging-of-ch-141-receptor-engagement
https://www.benchchem.com/product/b1668554#in-vivo-imaging-of-ch-141-receptor-engagement
https://www.benchchem.com/product/b1668554#in-vivo-imaging-of-ch-141-receptor-engagement
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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